Benzyl (S)-2-aminopentanoate
Description
Benzyl (S)-2-aminopentanoate is an ester derivative of the non-proteinogenic amino acid (S)-2-aminopentanoic acid. The compound features a benzyl ester group (-O-benzyl) at the carboxylic acid position, which is commonly employed in organic synthesis to protect reactive functional groups during multi-step reactions .
The (S)-configuration at the alpha-carbon is critical for its stereochemical interactions in biological systems, particularly in drug design and peptide synthesis. The benzyl group enhances lipophilicity compared to the free amino acid, improving membrane permeability and stability under acidic conditions . This compound is primarily utilized as an intermediate in the synthesis of bioactive molecules, including peptide-based therapeutics and enzyme inhibitors.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
benzyl (2S)-2-aminopentanoate |
InChI |
InChI=1S/C12H17NO2/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,13H2,1H3/t11-/m0/s1 |
InChI Key |
WPAVHKMJWQCKLE-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CCCC(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-aminopentanoate typically involves the esterification of (S)-2-aminopentanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-2-aminopentanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, benzylamine.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (S)-2-aminopentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl (S)-2-aminopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The (S)-2-aminopentanoate moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Methyl (2S)-2-aminopentanoate
- Key Features : The methyl ester variant replaces the benzyl group with a smaller methyl group, reducing molecular weight (131.17 g/mol vs. ~207.27 g/mol for benzyl ester) and increasing volatility .
- Applications : Less commonly used in drug synthesis due to its lower stability in acidic/basic conditions compared to benzyl esters.
(2S)-2-aminopentanoic acid
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate
Benzyl 2-[[(2S)-2-[[2-(tert-Butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate
- CAS : 118700-52-0 .
- Molecular Weight : 435.51 g/mol.
- Key Features : Incorporates a tert-butoxycarbonyl (Boc)-protected amine and branched alkyl chain, making it a versatile intermediate for peptide coupling and solid-phase synthesis.
Data Table: Comparative Analysis
*Calculated based on structural inference.
Q & A
Q. What are the common synthetic routes for preparing Benzyl (S)-2-aminopentanoate, and how is enantiomeric purity ensured?
this compound is synthesized via esterification of (S)-2-aminopentanoic acid with benzyl alcohol. Key steps include:
- Amino group protection : Use of Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions during esterification .
- Esterification : Acid-catalyzed (e.g., H₂SO₄) or enzyme-mediated (e.g., lipases) reactions. Enzymatic methods often improve stereoselectivity .
- Purification : Column chromatography or recrystallization to isolate the product.
- Enantiomeric purity verification : Chiral HPLC or polarimetry to confirm >99% enantiomeric excess (ee). For example, chiral columns like Chiralpak® IA/IB separate (S) and (R) enantiomers .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms ester bond formation (e.g., benzyloxy protons at δ 5.1–5.3 ppm) and amino group protection .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 236.1 for C₁₂H₁₇NO₂) .
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Q. How does solvent choice impact the stability of this compound during storage?
- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate hydrolysis.
- Non-polar solvents (e.g., hexane, ethyl acetate) reduce degradation.
- Storage recommendations : –20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation and moisture uptake .
Advanced Research Questions
Q. How can experimental design optimize reaction conditions for synthesizing this compound?
- Uniform experimental design (UED) : Systematically varies parameters like temperature (40–80°C), catalyst loading (1–5 mol%), and molar ratio (alcohol:acid = 1:1 to 3:1) to identify optimal conditions .
- Data mining : Machine learning models (e.g., random forests) predict yield trends from historical data. For example, ammonium cerium phosphate catalysts may achieve >90% conversion at 60°C with 3:1 molar ratio .
- Response surface methodology (RSM) : Models interactions between variables to maximize yield and minimize side products .
Q. What mechanistic insights explain the role of catalysts in enantioselective synthesis?
- Enzymatic catalysis : Lipases (e.g., Candida antarctica Lipase B) stabilize the transition state via hydrogen bonding, favoring (S)-enantiomer formation. Kinetic resolution of racemic mixtures can achieve >95% ee .
- Homogeneous acid catalysts : Sulfonic acid resins (e.g., Amberlyst®) protonate the carbonyl oxygen, accelerating nucleophilic attack by benzyl alcohol. However, racemization risks require careful pH control (<4) .
Q. How can computational modeling predict degradation pathways of this compound under physiological conditions?
- Density functional theory (DFT) : Calculates bond dissociation energies (BDEs) to identify labile sites (e.g., ester bond hydrolysis at ΔG‡ = 25–30 kcal/mol) .
- Molecular dynamics (MD) : Simulates interactions with water molecules to model hydrolysis kinetics. For example, simulations predict t₁/₂ of 48 hours at pH 7.4 .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported optimal reaction temperatures?
Conflicting data (e.g., 60°C vs. 80°C for maximum yield) may arise from:
- Catalyst differences : Enzymes denature above 60°C, while chemical catalysts tolerate higher temperatures .
- Solvent effects : High-boiling solvents (e.g., toluene) enable reflux at elevated temperatures without evaporation.
- Resolution : Replicate experiments under controlled conditions (same catalyst, solvent, and equipment) and validate with in situ FT-IR to monitor real-time progress .
Methodological Tables
Q. Table 1. Comparison of Catalysts for this compound Synthesis
| Catalyst | Yield (%) | ee (%) | Conditions | Reference |
|---|---|---|---|---|
| Lipase B (CAL-B) | 85 | 99 | 40°C, 24 h, tert-butanol | |
| H₂SO₄ | 78 | 50* | 80°C, 6 h, toluene | |
| Amberlyst® 15 | 82 | 90 | 60°C, 12 h, DCM | |
| *Racemic mixture without chiral resolution. |
Q. Table 2. Key Analytical Parameters for Characterization
| Technique | Critical Parameters | Target Data |
|---|---|---|
| Chiral HPLC | Column: Chiralpak® IB; Mobile phase: Hexane/IPA (90:10) | Retention time: (S)-enantiomer = 8.2 min |
| HRMS | Ionization: ESI+; Resolution: 30,000 | [M+H]⁺ = 236.1284 (C₁₂H₁₈NO₂⁺) |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.15 (s, 2H, CH₂Ph), δ 1.45 (s, 9H, Boc) | Integration ratios confirm purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
